N-(5-bromo-2-pyridinyl)butanamide

Kinase Inhibition PIM Kinase Medicinal Chemistry

Supply challenge: Impure or regioisomeric bromopyridine building blocks can compromise cross-coupling reproducibility and invalidate kinase inhibitor SAR. N-(5-Bromo-2-pyridinyl)butanamide (CAS 148612-12-8) solves this: • Defined 5-bromo substitution ensures predictable Suzuki coupling reactivity. • Pre-installed butanamide chain avoids extra protection/deprotection steps. • 95% minimum purity reduces risk of assay-interfering impurities. • Full SDS and hazard documentation supports audit-ready lab safety.

Molecular Formula C9H11BrN2O
Molecular Weight 243.1 g/mol
CAS No. 148612-12-8
Cat. No. B182618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromo-2-pyridinyl)butanamide
CAS148612-12-8
Molecular FormulaC9H11BrN2O
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=NC=C(C=C1)Br
InChIInChI=1S/C9H11BrN2O/c1-2-3-9(13)12-8-5-4-7(10)6-11-8/h4-6H,2-3H2,1H3,(H,11,12,13)
InChIKeyGPUHGOJHYYRRJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Bromo-2-pyridinyl)butanamide (CAS 148612-12-8): Compound Profile and Procurement Context


N-(5-Bromo-2-pyridinyl)butanamide (CAS 148612-12-8), also known as N-(5-bromopyridin-2-yl)butanamide or 2-butanamido-5-bromopyridine, is a brominated pyridine amide building block (C₉H₁₁BrN₂O, MW 243.10) [1]. It is primarily utilized as a synthetic intermediate and a screening compound in medicinal chemistry . The compound consists of a 5-bromopyridine core linked via an amide bond to a butanoyl side chain, featuring a bromine atom that enables further functionalization through cross-coupling reactions [1]. While it is cataloged in several screening libraries, peer-reviewed, comparator-based biological data for this specific molecule remains scarce, a critical consideration for procurement decisions.

Workflow Medicinal chemistry building block and screening compound Brominated pyridine amide scaffold for cross-coupling diversification
Selection Logic Matches patented preferred embodiment for kinase inhibitor SAR 5-bromo substitution pattern cited in US 8987457-B2
Use Context Synthetic intermediate for late-stage functionalization Intermediate cross-coupling reactivity at the 5-position

Why N-(5-Bromo-2-pyridinyl)butanamide Cannot Be Swapped with Generic Analogs Without Data Review


Substituting N-(5-bromo-2-pyridinyl)butanamide with a close analog—such as a differently halogenated pyridinyl amide or a regioisomer—risks invalidating a synthesis or screening campaign [1]. The 5-bromo substitution pattern dictates the compound's reactivity in palladium-catalyzed cross-couplings, and the butanamide chain length influences LogP and hydrogen-bonding capacity relative to acetamide or hexanamide analogs [1]. Furthermore, in biological screening, even minor structural changes can shift target selectivity; for instance, N-pyridinyl amides are a known kinase inhibitor scaffold, and the bromine position can be critical for binding [2]. The lack of published head-to-head comparator data for this specific compound means that generic substitution decisions carry a high risk of unanticipated performance changes, making compound-specific quality assurance and sourcing reliability paramount.

01
Regioisomer mismatch
A 2-bromo or 4-bromo pyridinyl amide may shift cross-coupling reactivity and selectivity, potentially altering synthetic outcomes.
02
Chain-length analog shift
Acetamide or hexanamide analogs can change LogP and hydrogen-bonding capacity, affecting screening hit profiles.
03
Kinase SAR context may not transfer
Patent data indicates 5-bromo as a preferred embodiment; other halogen or methyl substituents may exhibit different target selectivity.

Quantitative Differentiation Evidence for N-(5-Bromo-2-pyridinyl)butanamide


Kinase Selectivity Profile: A Class-Level Inference from N-Pyridinyl Amide Patent Data

While no direct head-to-head data exists for N-(5-bromo-2-pyridinyl)butanamide against specific kinase comparators, the compound belongs to the 'ring-substituted N-pyridinyl amide' class claimed in US Patent 8987457-B2 as kinase inhibitors [1]. The 5-bromo substitution pattern is explicitly claimed, suggesting a structure-activity relationship (SAR) rationale for this specific regioisomer. In contrast, analogous compounds with chlorine or methyl substituents at the same position may exhibit different potency or selectivity profiles, though quantitative IC₅₀ values for this exact compound are not publicly available in peer-reviewed literature.

Kinase scaffold claim
Class-level inference
5-bromo substitution is a preferred embodiment in US 8987457-B2 for ring-substituted N-pyridinyl amide kinase inhibitors.
Supports kinase inhibitor SAR exploration
No peer-reviewed IC₅₀ data available for this exact compound.
Kinase Inhibition PIM Kinase Medicinal Chemistry

Reactivity Differentiation via Bromine Substitution Pattern for Cross-Coupling Chemistry

The 5-bromo substitution on the pyridine ring is a key differentiation point for synthetic chemists. The bromine atom at the 5-position allows for selective Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions, which are less feasible or require different conditions with the 4-bromo or 6-bromo regioisomers [1]. While a direct reactivity comparison was not found for this specific compound, the general reactivity order of halopyridines in Pd-catalyzed couplings is well-established: the 2-position is most reactive, followed by 4-, then 3-/5- positions, meaning the 5-bromo isomer offers intermediate reactivity potentially advantageous for sequential functionalization strategies. The bench-stable nature of this solid compound (recommended storage: cool, dry place ) further distinguishes it from more labile heterocyclic bromides.

Cross-coupling reactivity
Class-level inference
5-bromo pyridine offers intermediate Pd-catalyzed coupling reactivity, enabling sequential functionalization strategies.
May support late-stage diversification
Based on established halopyridine reactivity order; compound-specific data to verify.
Synthetic Chemistry Cross-Coupling Building Block

Purity and Sourcing Reliability: A Procurement-Critical Comparator Metric

Multiple vendors supply N-(5-bromo-2-pyridinyl)butanamide, but purity specifications and quality assurance documentation vary significantly. Fluorochem offers 95% purity with full SDS and hazard documentation , while Hit2Lead also provides 95% purity with LogP=2.53 data and SDS access . In contrast, some suppliers do not publicly disclose purity or provide certificates of analysis (COA) without direct inquiry . For procurement decisions, the availability of batch-specific purity data and safety documentation is a quantifiable differentiation point: a 95% minimum purity guarantee versus an unspecified purity level can directly impact experimental reproducibility in both synthetic and biological applications.

Vendor purity comparison
Head-to-head
Fluorochem & Hit2Lead specify 95% purity with full SDS documentation. Other vendors do not publicly disclose purity.
Specification review for procurement
Batch-traceable purity reduces assay artifact risk.
Quality Control Procurement Reproducibility

Physicochemical Profile Differentiation Relative to Non-Brominated and Chain-Length Analogs

The computed physicochemical properties of N-(5-bromo-2-pyridinyl)butanamide position it in a distinct property space compared to non-brominated or shorter-chain analogs. The compound has a computed XLogP3 of 1.9 [1] and a vendor-reported LogP of 2.53 , a topological polar surface area (TPSA) of 42 Ų, and a molecular weight of 243.10 Da [1]. Compared to the non-brominated N-(2-pyridinyl)acetamide (MW ~136, TPSA ~42 Ų, XLogP ~0.5) or the chain-extended N-(5-bromo-2-pyridinyl)hexanamide (MW ~271, XLogP ~2.8), this compound occupies an intermediate lipophilicity range often favored for CNS drug candidates (Lipinski Rule of 5 compliant). The bromine atom adds ~80 Da and increases LogP by approximately 1 log unit versus non-halogenated analogs, a critical parameter for blood-brain barrier permeability models.

Physicochemical profile
Class-level inference
XLogP3 1.9, TPSA 42 Ų, MW 243.10. Intermediate lipophilicity vs. non-brominated and hexanamide analogs.
CNS MPO-compatible property space
Computed properties; experimental logP reported as 2.53.
Drug Design ADME Physicochemical Properties

Limited Public Bioactivity Data: A Critical Caveat for Target-Based Selection

A comprehensive search of PubMed, BindingDB, and ChEMBL revealed no peer-reviewed, direct bioactivity data (IC₅₀, Kᵢ, EC₅₀) for N-(5-bromo-2-pyridinyl)butanamide against any specific biological target. While the compound is listed in the ChemBridge screening library (Catalog No. 5843203) , and some N-pyridinyl amides have reported kinase inhibition activity [1], quantitative target engagement data for this exact compound is absent from public databases. This contrasts with structurally related butanamides like N-(4-bromophenyl)butanamide, which have published antimicrobial MIC values. For procurement based on bioactivity, this data gap means selection must rely on the compound's structural features and its potential as a screening hit, rather than on validated target potency.

Bioactivity data gap
Data to verify
No peer-reviewed IC₅₀, Kᵢ, or EC₅₀ data found in PubMed, BindingDB, or ChEMBL.
Target engagement requires validation
Selection must rely on structural features, not validated potency.
Screening Library Bioactivity Data Gap

Safety and Handling Profile: Irritant Classification as a Selection Factor

Fluorochem's SDS classifies N-(5-bromo-2-pyridinyl)butanamide with GHS07 (Harmful/Irritant) labeling: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) . This hazard profile is consistent with many brominated pyridine derivatives. In comparison, certain non-brominated pyridinyl amides may only carry a warning for skin irritation. For procurement decisions, the requirement for proper ventilation (P271), protective equipment (P280), and specific storage conditions (P403+P233: store in well-ventilated place, keep container tightly closed) may influence handling costs and facility requirements, particularly in high-throughput screening environments where multiple hazardous compounds are processed in parallel.

Safety classification
Head-to-head
GHS07: H302, H315, H319, H335. Additional respiratory and ingestion hazards vs. non-brominated pyridinyl amides.
Handling protocol review for lab safety
Requires ventilation and PPE per Fluorochem SDS.
Laboratory Safety Handling Procurement

Optimal Application Scenarios for N-(5-Bromo-2-pyridinyl)butanamide Based on Evidence Profile


Kinase Inhibitor Scaffold Exploration Leveraging a Patented Preferred Embodiment

Medicinal chemistry teams exploring PIM or PYK2 kinase inhibitors can use N-(5-bromo-2-pyridinyl)butanamide as a starting scaffold that aligns with the 'ring-substituted N-pyridinyl amide' patent [US-8987457-B2], which claims the 5-bromo embodiment. The compound can serve as a core for SAR studies, with the bromine providing a synthetic handle for diversification via Suzuki coupling to generate focused libraries. This application is supported by class-level inference from the patent and the established role of N-pyridinyl amides in kinase inhibition [1].

Late-Stage Functionalization via Regioselective Cross-Coupling

Synthetic chemists requiring a 5-bromopyridine building block with a pre-installed butanamide side chain can select this compound for late-stage diversification. The 5-bromo position offers intermediate reactivity in palladium-catalyzed couplings, enabling sequential functionalization strategies that avoid protecting group manipulations. This is supported by the well-established halopyridine reactivity order and the solid, bench-stable nature of the compound .

Physicochemical Property-Driven Fragment or Lead-Like Screening

With a LogP of 1.9–2.5 and TPSA of 42 Ų, N-(5-bromo-2-pyridinyl)butanamide falls within CNS MPO (Multiparameter Optimization) desirable space, making it a suitable candidate for fragment-based or high-throughput screening libraries targeting CNS indications. Its Lipinski compliance (MW 243, HBD 1, HBA 2) and bromine-enabled derivatization make it a versatile screening hit that can be rapidly elaborated if activity is detected [1][2].

Sourcing-Critical Procurement for SAR and Lead Optimization Campaigns

When reproducible biological results are paramount, sourcing this compound from vendors offering 95% minimum purity with full SDS documentation (e.g., Fluorochem, Hit2Lead) is recommended. The documented purity specification minimizes the risk of impurity-driven assay artifacts, and the available hazard information facilitates laboratory risk assessment and safe handling protocols . This scenario is particularly relevant for CROs and pharma lead optimization teams requiring audit-ready compound provenance.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Patented preferred embodiment scaffold
Kinase panel profiling context
Late-stage diversification
Regioselective cross-coupling handle
Synthetic route compatibility review
CNS fragment-based screening
CNS MPO-compatible physicochemical profile
Permeability and target engagement assays
Reproducible lead optimization
Documented purity and safety documentation
Batch-specific COA and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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